molecular formula C23H18N4O6 B2668276 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide CAS No. 1260951-33-4

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide

Cat. No.: B2668276
CAS No.: 1260951-33-4
M. Wt: 446.419
InChI Key: CYPUMQWGRHMLBT-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds have dominated pharmaceutical development since the 19th century, with foundational discoveries such as the isolation of pyrrole in 1834 and the synthesis of furfural in 1832. By the mid-20th century, the critical role of heterocycles in biological systems became evident, exemplified by Chargaff’s elucidation of purine and pyrimidine bases in DNA. Today, over 85% of FDA-approved drugs contain at least one heterocyclic moiety, reflecting their unparalleled versatility in modulating pharmacokinetic and pharmacodynamic properties. Nitrogen-, oxygen-, and sulfur-containing rings, such as benzodioxoles and oxadiazoles, are particularly prevalent due to their capacity to engage in hydrogen bonding, π-π stacking, and dipole interactions with biological targets.

Structural Classification and Nomenclature of Benzodioxole-Oxadiazole-Pyrrole Scaffolds

The target compound integrates three distinct heterocycles:

  • 1,3-Benzodioxole : A bicyclic system comprising a benzene ring fused to a 1,3-dioxolane ring. Its methylenedioxy group enhances metabolic stability and lipophilicity.
  • 1,2,4-Oxadiazole : A five-membered ring containing two nitrogen atoms and one oxygen atom. This moiety contributes to dipole-driven target binding and serves as a bioisostere for ester or amide groups.
  • Pyrrole : A five-membered aromatic ring with one nitrogen atom, known for its planar structure and participation in π-π interactions.

The IUPAC name systematically describes the connectivity:

  • The acetamide backbone is substituted at the nitrogen by a (2H-1,3-benzodioxol-5-yl)methyl group.
  • The acetyl group is linked to a pyrrole ring, which is further substituted at the 2-position by a 1,2,4-oxadiazole bearing a 3-(2H-1,3-benzodioxol-5-yl) substituent.

Table 1: Structural Components and Their Roles

Component Role in Drug Design Example Drugs
1,3-Benzodioxole Metabolic stability, π-π interactions Paroxetine, Tadalafil
1,2,4-Oxadiazole Bioisosteric replacement, dipole interactions Ataluren, Oxolamine
Pyrrole Aromatic stacking, hydrogen bonding Atorvastatin, Tolmetin

Research Significance in Drug Discovery Programs

Multi-heterocyclic hybrids like this compound are engineered to synergize the advantages of individual moieties:

  • Solubility-Lipophilicity Balance : The benzodioxole’s methylenedioxy group improves aqueous solubility, while the oxadiazole’s dipole moment enhances membrane permeability.
  • Target Multiplicity : Pyrrole and oxadiazole fragments are recurrent in kinase inhibitors and G-protein-coupled receptor modulators, suggesting broad target applicability.
  • Synthetic Tractability : Advances in cross-coupling reactions enable precise functionalization of each heterocycle, facilitating structure-activity relationship studies.

Current Research Landscape and Knowledge Gaps

Recent studies highlight benzodioxole-oxadiazole hybrids as potent microtubule inhibitors (e.g., noscapine analogues with EC~50~ values <2 μM) and antimicrobial agents. However, gaps persist:

  • Target Identification : The compound’s polypharmacology remains uncharacterized, with potential activity at tubulin, DNA topoisomerases, or inflammatory mediators.
  • Stereoelectronic Optimization : The impact of substituent positioning on oxadiazole dipole orientation and pyrrole aromaticity warrants computational modeling.
  • In Vivo Efficacy : No pharmacokinetic data exist for this specific scaffold, necessitating ADME profiling in preclinical models.

Table 2: Key Research Questions

Question Methodology Expected Outcome
Primary biological targets Proteomic profiling, docking studies Identification of binding partners
Metabolic stability in liver microsomes In vitro CYP450 assays Half-life optimization strategies
Blood-brain barrier permeability PAMPA assay, logP measurement CNS applicability assessment

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O6/c28-21(24-10-14-3-5-17-19(8-14)31-12-29-17)11-27-7-1-2-16(27)23-25-22(26-33-23)15-4-6-18-20(9-15)32-13-30-18/h1-9H,10-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPUMQWGRHMLBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with a pyrrole derivative. The final step involves the acylation of the pyrrole nitrogen with an acetamide group. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or oxadiazole rings using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.

Comparison with Similar Compounds

Key Structural Differences

The following analogs highlight variations in substituents and core heterocycles, which influence physicochemical properties and bioactivity:

Compound Name Core Structure Substituents Notable Features Evidence
Target Compound Oxadiazole-pyrrole Dual 1,3-benzodioxole groups High aromaticity; polar oxadiazole enhances solubility.
2-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-dimethoxyphenyl)acetamide Oxadiazole-pyrrole 2,5-Dimethoxyphenyl (instead of benzodioxole-methyl) Methoxy groups may alter lipophilicity and metabolic stability.
2-[2-(1-Benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-isopropylacetamide Benzimidazole-pyrrolidinone Benzyl, isopropyl groups Benzimidazole core confers rigidity; pyrrolidinone introduces a ketone for hydrogen bonding.
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-arylpyrazol-5-yl)acetamides Benzisothiazole-pyrazole Cyano, aryl groups Benzisothiazole’s sulfur atom enhances electrophilicity; pyrazole contributes to planar geometry.
Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate Benzimidazole-pyrrolidine Ethyl carboxylate, pyrrolidine Carboxylate improves water solubility; pyrrolidine adds conformational flexibility.

Bioactivity Implications

  • Benzodioxole-Containing Analogs : The presence of 1,3-benzodioxole (as in the target compound) is associated with enhanced binding to aromatic receptors due to π-π stacking .
  • Oxadiazole vs. Benzimidazole : Oxadiazole rings (target compound) are electron-deficient, favoring interactions with nucleophilic residues, whereas benzimidazoles () engage in hydrogen bonding via NH groups .
  • Antimicrobial Activity : Analogs in demonstrated broad-spectrum antimicrobial activity against bacteria and algae, suggesting that the target compound’s oxadiazole-pyrrole core may similarly disrupt microbial membranes or enzymes .

Biological Activity

The compound 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2H-1,3-benzodioxol-5-yl)methyl]acetamide is a complex organic molecule that combines multiple pharmacologically relevant moieties. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a benzodioxole group and an oxadiazole moiety, which are known to contribute to various biological activities. The molecular formula is C19H20N4O4C_{19}H_{20}N_4O_4 with a molecular weight of approximately 360.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The oxadiazole and pyrrole components may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The benzodioxole groups can act as ligands for various receptors, potentially modulating neurotransmitter systems or inflammatory responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of related compounds exhibit selective antibacterial properties against Gram-positive bacteria and antifungal activity against pathogens such as Candida albicans .

Biological Activity Overview

Activity TypeObservations
AntimicrobialSelective against Gram-positive bacteria; potential antifungal activity .
AnticancerSome derivatives show lower toxicity to normal cells compared to cancer cells .
Enzyme InteractionPotential inhibition of metabolic enzymes; further studies needed to confirm specific targets.

Case Studies and Research Findings

Research has indicated several promising biological activities associated with similar compounds:

  • Antibacterial Studies : A study on related benzoxazole derivatives showed selective antibacterial activity against Bacillus subtilis, with minimal inhibitory concentrations (MIC) indicating efficacy .
    CompoundMIC (µg/mL)Activity Type
    Compound A25Antibacterial
    Compound B50Antifungal
  • Cytotoxicity Assessments : Compounds with similar structures have been evaluated for cytotoxicity in cancer cell lines. Some exhibited significant anticancer properties while sparing normal cells .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

  • Functional Groups : The presence of electron-donating groups increases activity against certain bacterial strains.
  • Positioning of Substituents : Variations in the position of substituents on the benzodioxole or oxadiazole rings significantly affect biological efficacy .

Q & A

Q. What reactor design considerations are critical for gram-scale synthesis while maintaining purity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Minimize side reactions via precise temperature/residence time control. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates .
  • Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time purity monitoring .

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